Cas no 1261566-34-0 (3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine)

3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine is a specialized heterocyclic compound featuring a pyridine core substituted with methoxy, nitro, and 2-(trifluoromethyl)phenyl groups. Its unique structure makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro and methoxy substituents contribute to its reactivity in further functionalization. This compound is particularly useful in cross-coupling reactions and as a precursor for the development of fluorinated derivatives. High purity and well-defined synthetic pathways ensure consistency for research applications.
3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine structure
1261566-34-0 structure
Product name:3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine
CAS No:1261566-34-0
MF:C13H9F3N2O3
MW:298.217373609543
CID:4983520

3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine
    • Inchi: 1S/C13H9F3N2O3/c1-21-11-7-6-10(17-12(11)18(19)20)8-4-2-3-5-9(8)13(14,15)16/h2-7H,1H3
    • InChI Key: UPICKRCBMIWDEU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1C=CC(=C([N+](=O)[O-])N=1)OC)(F)F

Computed Properties

  • Exact Mass: 298.05652664 g/mol
  • Monoisotopic Mass: 298.05652664 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 67.9
  • Molecular Weight: 298.22

3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013008388-250mg
3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine
1261566-34-0 97%
250mg
$480.00 2023-09-03
Alichem
A013008388-1g
3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine
1261566-34-0 97%
1g
$1490.00 2023-09-03
Alichem
A013008388-500mg
3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine
1261566-34-0 97%
500mg
$847.60 2023-09-03

Additional information on 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine

Introduction to 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine (CAS No. 1261566-34-0)

3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine, with the CAS number 1261566-34-0, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its pyridine core, which is substituted with a methoxy group at the 3-position, a nitro group at the 2-position, and a 2-(trifluoromethyl)phenyl group at the 6-position. These functional groups contribute to its distinct physical and chemical properties, making it a valuable candidate for further investigation.

The synthesis of 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine typically involves multi-step reactions, including the formation of the pyridine ring and subsequent functionalization. One common approach is to start with a suitable pyridine derivative and introduce the methoxy, nitro, and trifluoromethyl groups through selective substitution reactions. The presence of these functional groups not only enhances the compound's stability but also imparts specific biological activities that are of interest in drug discovery.

In terms of its physical properties, 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine is a solid at room temperature and exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Its melting point and other physical characteristics can vary slightly depending on the purity and conditions of synthesis. These properties make it suitable for use in various analytical techniques and biological assays.

The biological activity of 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that it could be a promising candidate for the development of new therapeutic agents for inflammatory diseases.

In addition to its anti-inflammatory effects, 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine has also shown promising anti-cancer activity. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are known to play crucial roles in cell proliferation, survival, and apoptosis.

The potential therapeutic applications of 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine have led to increased interest in its development as a drug candidate. Several research groups are currently investigating its pharmacokinetic properties, toxicity profiles, and efficacy in animal models of disease. Preliminary results from these studies have been encouraging, suggesting that this compound may have a favorable safety profile and therapeutic window.

Beyond its direct biological activities, 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine also serves as an important intermediate in the synthesis of other bioactive compounds. Its versatile chemical structure allows for further functionalization and modification, making it a valuable building block in medicinal chemistry. For example, researchers have used this compound as a starting material to synthesize novel derivatives with enhanced biological activities or improved pharmacological properties.

In conclusion, 3-Methoxy-2-nitro-6-(2-(trifluoromethyl)phenyl)pyridine (CAS No. 1261566-34-0) is a multifaceted compound with significant potential in both basic research and applied pharmaceutical development. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely that new applications will emerge, contributing to the ongoing efforts to develop more effective treatments for various diseases.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd